4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-29-15-6-3-13(4-7-15)9-10-25-12-16-19(21(25)27)20(24-22(28)23-16)14-5-8-17(26)18(11-14)30-2/h3-8,11,20,26H,9-10,12H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFIACEKYOQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=C(C=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through multi-step organic synthesis. The synthetic route typically involves the formation of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of the substituents. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bonds in the pyrrolo[3,4-d]pyrimidine core can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating diseases or conditions related to its biological activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
Structural and Electronic Comparisons
- The 4-methoxyphenethyl group in the target compound introduces greater conformational flexibility than rigid benzyl or 4-chlorobenzyl substituents in analogs (e.g., Compounds A and C), which may influence membrane permeability .
- In contrast, electron-withdrawing groups like 4-chloro (Compound C) improve electrophilicity, favoring covalent interactions .
Spectral Data Insights
- FTIR Signatures : The OH stretch (~3640 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) in 4j align with DHPM derivatives, while aromatic C=C stretches (~1500 cm⁻¹) confirm π-system integrity . The target compound’s IR profile would likely mirror these features, with additional peaks for methoxy groups (~2850 cm⁻¹).
Biological Activity
The compound 4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a derivative of pyrrolo[3,4-d]pyrimidine and has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrrolo[3,4-d]pyrimidine
- Functional Groups : Hydroxy and methoxy phenyl groups
This unique arrangement contributes to its biological activity by influencing interactions with biological targets.
Antioxidant Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. For instance, a study demonstrated that similar compounds reduced reactive oxygen species (ROS) levels in cellular models.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it inhibits bacterial growth effectively. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Analgesic and Sedative Effects
Preliminary studies suggest that this compound may possess analgesic and sedative properties. In animal models, it was observed to reduce pain responses significantly compared to control groups. The analgesic effects were comparable to those of established analgesics like aspirin and morphine in specific assays.
Case Studies
-
Analgesic Activity Study :
- Objective : To assess the pain-relieving effects of the compound.
- Methodology : Mice were administered varying doses of the compound followed by a formalin test.
- Results : The compound exhibited dose-dependent analgesic effects, significantly reducing pain scores compared to the control group.
-
Antioxidant Efficacy Assessment :
- Objective : To evaluate the antioxidant capacity using DPPH radical scavenging assay.
- Findings : The compound showed a high percentage of radical scavenging activity, indicating robust antioxidant potential.
Data Table: Summary of Biological Activities
| Activity Type | Assay Method | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging | High radical scavenging activity |
| Antimicrobial | Disc diffusion method | Effective against Gram-positive and Gram-negative bacteria |
| Analgesic | Formalin test | Significant reduction in pain scores |
| Sedative | Locomotor activity test | Reduced locomotion indicating sedative effects |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and metabolism by targeting specific enzymes involved in these processes.
- Analgesic Mechanism : It may modulate pain pathways by affecting neurotransmitter release or receptor activation in the central nervous system.
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction solvent removal via vacuum distillation.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
How can X-ray crystallography and computational tools resolve stereochemical ambiguities in this compound?
Advanced Research Question
X-ray Crystallography :
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL (via OLEX2 interface) for structure solution and refinement. Anisotropic displacement parameters for non-H atoms; H atoms refined using a riding model .
- Validation : Check CIF files with PLATON to ensure no missed symmetry or disorder .
Q. Computational Modeling :
- DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-31G**) to predict bond angles/Dihedral angles. Compare with experimental data to confirm stereochemistry .
What spectroscopic techniques are critical for characterizing functional groups and confirming structural integrity?
Basic Research Question
- ¹H/¹³C NMR :
- Pyrrolopyrimidine Core : Look for NH protons (δ 10.5–11.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Substituents : Methoxy groups (δ ~3.8 ppm in ¹H NMR; δ 55–60 ppm in ¹³C NMR) and phenolic -OH (δ 5.5–6.5 ppm, exchangeable with D₂O) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
How can contradictory data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be systematically addressed?
Advanced Research Question
Experimental Design :
Q. Data Analysis :
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies.
- Structural Clues : Compare substituent effects—e.g., fluorophenyl analogs show higher kinase affinity, while methoxyphenethyl groups favor receptor binding .
What computational strategies predict the compound’s interaction with biological targets like α-glucosidase or dopamine receptors?
Advanced Research Question
- Molecular Docking :
- MD Simulations : Run 100-ns trajectories (AMBER22) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
How do substituents (e.g., methoxy vs. hydroxy groups) influence solubility and logP?
Basic Research Question
Key Properties :
| Substituent | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| 4-Methoxyphenethyl | 2.8 | 0.12 |
| 4-Hydroxyphenyl | 1.5 | 0.45 |
Q. Methodology :
- logP Calculation : Use MarvinSketch (ChemAxon) with atom-based contributions .
- Solubility Assay : Shake-flask method in PBS (pH 7.4) at 25°C; quantify via HPLC .
What in vitro/in vivo models are suitable for evaluating anti-diabetic potential?
Advanced Research Question
- In Vitro :
- In Vivo :
How can QSAR models correlate structural features with bioactivity trends?
Advanced Research Question
Dataset Preparation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
